molecular formula C8H20NO3P B6025159 1-di(propan-2-yloxy)phosphoryl-N-methylmethanamine

1-di(propan-2-yloxy)phosphoryl-N-methylmethanamine

Cat. No.: B6025159
M. Wt: 209.22 g/mol
InChI Key: VQKIMEIYVHWMNB-UHFFFAOYSA-N
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Description

1-di(propan-2-yloxy)phosphoryl-N-methylmethanamine is a chemical compound with the molecular formula C7H18NO3P It is known for its unique structure, which includes a phosphoryl group bonded to a nitrogen atom and two propan-2-yloxy groups

Preparation Methods

The synthesis of 1-di(propan-2-yloxy)phosphoryl-N-methylmethanamine typically involves the reaction of dimethylphosphoramidate with isopropanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-di(propan-2-yloxy)phosphoryl-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-di(propan-2-yloxy)phosphoryl-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphoryl transfer reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-di(propan-2-yloxy)phosphoryl-N-methylmethanamine involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can act as a donor or acceptor of phosphate groups, facilitating various biochemical processes. The molecular targets and pathways involved include enzymes that catalyze phosphoryl transfer reactions, such as kinases and phosphatases .

Comparison with Similar Compounds

1-di(propan-2-yloxy)phosphoryl-N-methylmethanamine can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

1-di(propan-2-yloxy)phosphoryl-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO3P/c1-7(2)11-13(10,6-9-5)12-8(3)4/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKIMEIYVHWMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CNC)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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